molecular formula C10H18N2O B1281673 3,3-dimethyloctahydroquinoxalin-2(1H)-one CAS No. 99976-77-9

3,3-dimethyloctahydroquinoxalin-2(1H)-one

Cat. No.: B1281673
CAS No.: 99976-77-9
M. Wt: 182.26 g/mol
InChI Key: WCIJYVHCHODWEJ-UHFFFAOYSA-N
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Description

3,3-Dimethyloctahydroquinoxalin-2(1H)-one is a heterocyclic organic compound that belongs to the class of quinoxalinones. This compound is characterized by its unique structure, which includes a quinoxaline ring system that is fully saturated and substituted with two methyl groups at the 3-position. The presence of the octahydroquinoxaline core makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyloctahydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinoxaline derivatives followed by alkylation. For instance, the reduction of quinoxaline-2(1H)-one with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride can yield the corresponding octahydroquinoxaline derivative. Subsequent alkylation with methylating agents like methyl iodide or dimethyl sulfate introduces the methyl groups at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoxaline derivatives in the presence of palladium or platinum catalysts can be employed to achieve the desired reduction. The alkylation step can be optimized using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyloctahydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The methyl groups and other positions on the quinoxaline ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives with ketone or aldehyde functional groups.

    Reduction: Fully saturated octahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

3,3-Dimethyloctahydroquinoxalin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-dimethyloctahydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, its potential antimicrobial activity may involve inhibition of bacterial enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-2(1H)-one: The parent compound without the methyl groups and full saturation.

    3-Methylquinoxalin-2(1H)-one: A similar compound with only one methyl group at the 3-position.

    Octahydroquinoxalin-2(1H)-one: The fully saturated derivative without the methyl groups.

Uniqueness

3,3-Dimethyloctahydroquinoxalin-2(1H)-one is unique due to its fully saturated quinoxaline ring system and the presence of two methyl groups at the 3-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIJYVHCHODWEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2CCCCC2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512336
Record name 3,3-Dimethyloctahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99976-77-9
Record name 3,3-Dimethyloctahydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5.4 parts of o-phenylene diamine are placed in a flask and ethyl-2-bromoisobutyrate added thereto with ethanol solvent. The reaction mixture is heated and 3,3-dimethyl-3,4-dihydroquinoxalin-2-one is recovered. Upon hydrogenation in the presence of catalyst, 3,3-dimethyl-decahydroquinoxalin-2-one is formed which, when used at 0.5 phr concentration in polypropylene in a manner analogous to that set forth in Example 1A above, provides stabilization for about 2000 hours (see Table I).
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Synthesis routes and methods II

Procedure details

3,3-dimethyl-decahydroquinoxalin-2-one is prepared as described by Bindler (U.S. Pat. No. 2,920,077) as follows: 17 parts of acetone cyanohydrin are added dropwise at room temperature to a solution of 22.8 parts of cis-1,2-diamino cyclohexane in 100 parts of water. The solution becomes cloudy and an oil is split off. After stirring for half an hour at room temperature, the dispersion is heated to 90°-95° and stirred for another 8 hours at room temperature while ammonia is evolved. The reaction solution is then evaporated to dryness under vacuum and a yellow residue is recrystallized from acetone. The compound melts at 165°-6° C. and is identified as 3,3-dimethyl-decahydroquinoxalin-2-one. 0.5 phr (parts per hundred parts resin) is blended into Hercules Profex 6501 polypropylene and extruded into film. The film is weathered in a Xenon Weather-O-Meter until initiation of decomposition which occurs at about 2000 hours (See Table I).
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